2,4-DI-Tert-butoxyphenol
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Overview
Description
Preparation Methods
2,4-DI-Tert-butoxyphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically involves mixing phenol with a catalyst, stirring, and heating, followed by the addition of isobutylene to obtain the desired product . This method is commonly used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
2,4-DI-Tert-butoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone. Reducing agents such as sodium borohydride are often used.
Scientific Research Applications
2,4-DI-Tert-butoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-DI-Tert-butoxyphenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. This antioxidant effect helps prevent oxidative degradation and material disintegration . Additionally, the compound can disrupt the cell wall and membrane of fungi, leading to cell death . The molecular targets and pathways involved include the regulation of oxidative stress and the inhibition of microbial growth .
Comparison with Similar Compounds
2,4-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Similar in structure, but with tert-butyl groups at positions 2 and 6.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.
This compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and makes it particularly effective in industrial applications .
Properties
Molecular Formula |
C14H22O3 |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
LLWMTPHALFOSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
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